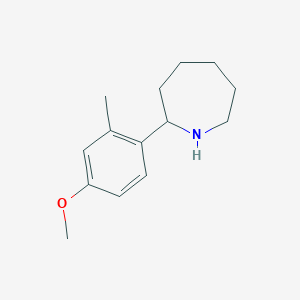

2-(4-Methoxy-2-methylphenyl)azepane

Description

Historical Context of Azepane Derivatives in Chemical Research

The development of azepane chemistry traces its origins to the mid-20th century when researchers first began investigating seven-membered nitrogen heterocycles as alternatives to the more commonly studied five- and six-membered ring systems. Azepane, with the formula (CH₂)₆NH, emerged as a colorless liquid compound produced through partial hydrogenolysis of hexamethylene diamine. The early recognition of azepane as a cyclic secondary amine precursor to pharmaceutical compounds and pesticides established the foundation for extensive synthetic investigations that continue to influence contemporary research directions.

Historical pharmaceutical applications provided the initial impetus for azepane derivative research, with compounds such as tolazamide demonstrating therapeutic efficacy in diabetes management and azelastine showing potent antihistamine properties. The natural product (-)-balanol, an azepane-containing metabolite, emerged as a particularly significant discovery due to its potency as an adenosine triphosphate-competitive inhibitor of protein kinase, serving as a scaffold for developing antitumor agents. These early discoveries established azepane derivatives as valuable pharmacophores, leading to the development of more than twenty azepane-based drugs approved by regulatory authorities worldwide.

The synthetic chemistry of azepane derivatives experienced significant advancement through the development of stereoselective methodologies and novel ring-forming strategies. Researchers have explored various approaches including structure-based optimization techniques, exemplified by the development of novel azepane derivatives evaluated for protein kinase B and protein kinase A inhibition, where modifications to the original (-)-balanol-derived lead structures addressed plasma stability concerns while maintaining biological activity. The evolution of synthetic methodologies has enabled access to increasingly complex azepane structures, facilitating the exploration of their diverse biological activities and expanding their potential applications in medicinal chemistry.

Significance of 2-(4-Methoxy-2-methylphenyl)azepane in Scientific Inquiry

The specific compound this compound holds particular significance within the broader azepane research landscape due to its unique substitution pattern and conformational characteristics. The presence of both methoxy and methyl substituents on the phenyl ring creates distinctive electronic and steric environments that influence the compound's chemical reactivity and potential biological interactions. Chemical databases identify this compound with the Chemical Abstracts Service number 887361-07-1, reflecting its recognized importance in chemical literature and commercial availability for research purposes.

The conformational flexibility inherent in azepane ring systems becomes particularly relevant when considering substituted derivatives such as this compound. Research has demonstrated that substituted azepanes exhibit flexible ring structures, and this conformational diversity often proves decisive for their bioactivity. The specific substitution pattern in this compound introduces asymmetry that may bias the compound toward particular conformational states, potentially enhancing its selectivity for specific biological targets or chemical transformations.

The methoxy group at the para position relative to the azepane attachment point provides electron-donating character to the aromatic system, while the methyl substituent at the ortho position introduces steric hindrance that may influence the compound's binding characteristics and chemical stability. These structural features make this compound an valuable subject for investigating structure-activity relationships and developing new synthetic methodologies. The compound's availability through commercial suppliers indicates its recognized utility in research applications, with specifications typically requiring minimum purity levels of 95% for scientific investigations.

Current Research Landscape and Applications

Contemporary research involving azepane derivatives has expanded significantly beyond traditional pharmaceutical applications to encompass advanced synthetic methodologies and materials science applications. Recent developments include photochemical dearomative ring expansion strategies that enable the preparation of complex azepanes from simple nitroarenes, representing innovative approaches to accessing seven-membered nitrogen heterocycles. These methodologies demonstrate the ongoing evolution of azepane synthesis, with blue light-mediated processes occurring at room temperature and transforming six-membered benzenoid frameworks into seven-membered ring systems through singlet nitrene intermediates.

The current research landscape emphasizes the synthesis of heavily hydroxylated azepane derivatives, particularly iminosugars that exhibit significant biological activities. Recent publications describe stereoselective synthetic approaches utilizing osmium-catalyzed aminohydroxylation strategies for preparing pentahydroxyazepane compounds. These developments highlight the continued interest in azepane derivatives as scaffolds for developing enzyme inhibitors and therapeutic agents, with particular attention to stereochemical control and regioselective transformations.

Modern applications of azepane chemistry extend to the development of novel pharmaceutical agents across diverse therapeutic areas. Current research encompasses anti-cancer, anti-tubercular, anti-Alzheimer's disease, and antimicrobial applications, as well as investigations into histamine H₃ receptor inhibitors and α-glucosidase inhibitors. The versatility of azepane-containing compounds in medicinal chemistry applications continues to drive research efforts focused on understanding structure-activity relationships and optimizing biological activities through systematic structural modifications.

Properties

IUPAC Name |

2-(4-methoxy-2-methylphenyl)azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-11-10-12(16-2)7-8-13(11)14-6-4-3-5-9-15-14/h7-8,10,14-15H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLNOIHGYAHXEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C2CCCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization and Coupling Route

One industrially relevant method involves diazotization of substituted anilines followed by coupling and hydrogenation steps to form the azepane nucleus.

- Starting Material: 2-methoxymethylaniline derivatives.

- Step A: Diazotization of 2-methoxymethylaniline to form diazonium salts.

- Step B: Coupling reaction between diazonium salts and 2-methoxymethylaniline yielding azo intermediates.

- Step C: Rearrangement of azo intermediates under acidic conditions to form diazenyl aniline intermediates.

- Step D: Catalytic hydrogenation of the diazenyl intermediates to yield 2-methoxy-p-phenylenediamine and related compounds.

- Step E: Conversion of intermediates to azepane derivatives via ring closure and further functionalization.

This method is noted for avoiding complicated special installations or expensive catalysts and minimizing side reactions involving the methoxy group. It achieves high efficiency and low impurity levels with minimal waste due to the absence of protecting groups.

Solvent and reagent conditions:

- Solvents include alcohols (methanol, ethanol, isopropanol), ethers (tetrahydrofuran), and organic acids (acetic acid, propionic acid).

- Acid catalysts such as hydrochloric acid or sulfuric acid facilitate rearrangement steps.

- Alkali like sodium acetate is used to adjust pH during the process.

This approach is detailed in patent CN107074737A, which outlines the synthesis of 2-methoxy-p-phenylenediamine intermediates that can be transformed into azepane derivatives.

Copper(I)-Catalyzed Tandem Cyclization

Recent advances in azepane synthesis include copper(I)-catalyzed tandem cyclization reactions:

- Procedure: A mixture of amine substrates with allenyne compounds in the presence of a copper(I) catalyst ([Cu(CH3CN)4]PF6) in anhydrous 1,4-dioxane under argon at 70 °C for 6–16 hours.

- Outcome: Efficient formation of functionalized azepines, including azepane analogs with substituents like methoxy and methyl groups on the aromatic ring.

- Purification: Column chromatography yields purified azepane products with good yields (~65%).

This method offers selective preparation of substituted azepanes with functional groups and is adaptable for synthesizing this compound by choosing appropriate amine and allenyne precursors.

One-Pot Multibond Forming Process via Allylic Trichloroacetimidates

A sophisticated synthetic approach involves a one-pot multibond forming process that constructs benzoazepine frameworks, which can be adapted for azepane synthesis:

- Starting materials: 2-iodoanilines are converted into allylic trichloroacetimidates bearing 2-allylaminoaryl groups.

- Key steps:

- Mizoroki–Heck reaction to introduce cinnamate moieties.

- Protection and allylation of amino groups.

- Reduction of α,β-unsaturated esters to allylic alcohols.

- Thermal Overman rearrangement followed by ring-closing metathesis (RCM) using Grubbs’ catalyst to form the azepane ring.

- Optimization: Reaction conditions such as temperature, catalyst loading, and reaction time were optimized to improve yields up to 81%.

- Advantages: This method allows rapid access to highly functionalized azepane derivatives with precise substitution patterns, including methoxy and methyl groups on the aromatic ring.

The detailed reaction conditions and yields are summarized in the following table:

| Entry | Overman Rearrangement Conditions | RCM Conditions | Yield (%) |

|---|---|---|---|

| 1 | 140 °C, 48 h | Grubbs II (10 mol %), 50 °C, 48 h | 69 |

| 2 | 160 °C, 24 h | Grubbs II (10 mol %), 50 °C, 48 h | 70 |

| 3 | 160 °C, 24 h | Grubbs II (2.5 mol %), 60 °C, 48 h | 58 |

| 4 | 160 °C, 24 h | Grubbs II (5 mol %), 60 °C, 18 h | 81 |

This approach, reported in The Journal of Organic Chemistry, offers a versatile platform for synthesizing 5-amino-2,5-dihydro-1H-benzo[b]azepines, structurally related to this compound.

Comparative Analysis of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Diazotization and Coupling | Multi-step, uses diazonium salts and hydrogenation | Economical, low impurity, avoids special catalysts | Requires careful pH and solvent control |

| Copper(I)-Catalyzed Tandem Cyclization | Catalytic, mild conditions, selective cyclization | Efficient, good yields, adaptable to various substrates | Requires copper catalyst and inert atmosphere |

| One-Pot Multibond Forming Process | Combines multiple bond-forming steps in one pot | High yield, rapid synthesis, functional group tolerance | Requires specialized catalysts (Grubbs), higher temperatures |

Summary of Research Findings

- The diazotization-coupling-hydrogenation route is industrially feasible and environmentally considerate due to minimized waste and mild reaction conditions for methoxy-substituted anilines.

- Copper(I)-catalyzed tandem cyclization provides a modern catalytic approach to azepane derivatives with good selectivity and moderate yields, suitable for functionalized analogs.

- The one-pot multibond forming process with Overman rearrangement and ring-closing metathesis offers a highly efficient synthetic route to benzoazepines and related azepanes with optimized reaction parameters leading to yields over 80%.

Chemical Reactions Analysis

2-(4-Methoxy-2-methylphenyl)azepane can undergo various chemical reactions, including:

Reduction: It can be reduced using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine.

Substitution: The methoxy group can be substituted with other functional groups using reagents such as boron tribromide or sodium hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces amines .

Scientific Research Applications

2-(4-Methoxy-2-methylphenyl)azepane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-2-methylphenyl)azepane involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function . The exact molecular targets and pathways involved are still under investigation, but it is thought to affect neurotransmitter systems and ion channels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs from , and 5, focusing on molecular properties, substituent effects, and physicochemical characteristics.

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity |

|---|---|---|---|---|---|

| 2-(4-Methoxy-2-methylphenyl)azepane* | Not provided | ~C₁₄H₂₁NO | ~219.3 | 4-methoxy, 2-methylphenyl | Unknown |

| 2-(4-Methoxyphenyl)azepane | 168890-46-8 | C₁₃H₁₉NO | 205.30 | 4-methoxyphenyl | Unknown |

| 2-(5-Methylthiophen-2-yl)azepane | 383130-06-1 | C₈H₁₄N₂S | 154.21 | Thiophene, 5-methyl | 95% |

| 2-(3-Fluorophenyl)azepane | 505054-58-0 | C₈H₁₄N₂ | 154.21 | 3-fluorophenyl | 95% |

| 2-(azepan-1-yl)-1-(4-bromophenyl)-2-phenylethanone | 88675-47-2 | C₂₀H₂₂BrNO | 372.30 | Bromophenyl, ketone, azepane | ~90% |

*Estimated based on structural analogs.

Table 2: Physicochemical and Functional Properties

| Compound Name | LogP* | PSA (Ų)* | Key Functional Effects |

|---|---|---|---|

| This compound | ~3.5 | ~20.3 | Moderate lipophilicity (methoxy reduces LogP vs. methyl); steric hindrance from ortho-methyl. |

| 2-(5-Methylthiophen-2-yl)azepane | ~2.8 | 45.5 | Thiophene enhances π-π interactions; sulfur increases polarity. |

| 2-(3-Fluorophenyl)azepane | ~2.5 | 24.3 | Fluorine induces electronegativity, affecting binding affinity. |

| 2-(azepan-1-yl)-1-(4-bromophenyl)-2-phenylethanone | 5.187 | 20.3 | High LogP (bromine and ketone); potential bioaccumulation. |

*LogP and PSA values estimated or sourced from .

Key Research Findings and Insights

Substituent Effects on Bioactivity: Methoxy vs. Halogenation: Bromine in ’s compound increases molecular weight and LogP significantly, suggesting enhanced membrane permeability but possible toxicity risks .

Toxicological and Safety Profiles: Limited data are available for most analogs. For example, 4-Methylacetophenone azine (CAS 21399-33-7) lacks thorough toxicological studies, highlighting a common gap in safety data for this class .

Synthetic Accessibility :

- Thiophene- and fluorine-containing analogs () may require specialized reagents (e.g., fluorinating agents or thiophene precursors), complicating synthesis compared to methoxy/methyl-substituted derivatives .

Biological Activity

2-(4-Methoxy-2-methylphenyl)azepane, a compound with potential therapeutic applications, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, supported by detailed research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound includes an azepane ring and a methoxy-substituted aromatic system. This configuration is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into two primary areas: antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties.

- Mechanism of Action : The compound is believed to disrupt bacterial cell wall synthesis and interfere with metabolic pathways, leading to cell death.

- Case Study : A study evaluating the effectiveness of this compound against various bacterial strains reported a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, demonstrating its potential as an antibacterial agent.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies.

- Mechanism of Action : It is suggested that the compound induces apoptosis in cancer cells by activating specific signaling pathways involved in cell death.

- Case Study : In vitro experiments conducted on MCF-7 breast cancer cells showed that treatment with concentrations ranging from 10 µM to 100 µM resulted in a dose-dependent decrease in cell viability (p < 0.05) and increased markers of apoptosis such as cleaved caspase-3.

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with other related compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Enzyme inhibition, receptor modulation |

| Isoxazole Derivative A | Moderate antimicrobial | Unknown |

| Isoxazole Derivative B | Strong anticancer | Apoptosis induction |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Methoxy-2-methylphenyl)azepane?

- Methodological Answer : Synthesis typically involves cyclization of precursors such as brominated aromatic compounds (e.g., 4-methoxy-2-methylbromobenzene) with azepane derivatives under basic conditions. Reaction parameters (solvent: DMF or THF, temperature: reflux, catalysts: K₂CO₃) are critical for yield optimization. For structurally similar azepanes, multi-step protocols with purification via chromatography or crystallization are recommended .

Q. Which spectroscopic and crystallographic techniques are effective for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions and azepane ring integrity.

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) for resolving 3D molecular geometry, particularly useful for analyzing steric effects of the methoxy and methyl groups .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Enzyme Inhibition Assays : Kinase or protease inhibition studies to evaluate binding affinity.

- Antimicrobial Susceptibility Testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains.

- Cytotoxicity Assays : MTT or resazurin-based viability tests in cancer cell lines .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s pharmacokinetic profile?

- Methodological Answer :

- Lipophilicity Optimization : Introduce fluorine atoms (as in 2-(3,4-difluorophenyl)azepane derivatives) to improve metabolic stability.

- ADME Studies : Use HPLC-MS to assess absorption, distribution, and clearance in model organisms. Compare with analogs lacking methoxy/methyl groups .

Q. What computational strategies model interactions with biological targets (e.g., enzymes, receptors)?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases).

- Molecular Dynamics (MD) Simulations : GROMACS/AMBER to study conformational stability and binding kinetics. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How to resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Standardized Replication : Use identical cell lines, assay conditions, and positive controls.

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., substituent effects on activity).

- Comparative Structural Analysis : Cross-reference with analogs (e.g., 2-(furan-2-yl)azepane vs. 2-(thiophen-2-yl)azepane) to isolate substituent contributions .

Q. What role does the methoxy group play in modulating biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying substituents (e.g., -OCH₃ → -CF₃, -OH) and test in parallel assays.

- Electron-Donating Effects : The methoxy group may enhance π-π stacking with aromatic residues in target proteins. Confirm via X-ray co-crystallography or mutagenesis studies .

Data-Driven Insights

| Comparative Activity of Azepane Derivatives (Example Table) |

|---|

| Compound |

| This compound |

| 2-(Furan-2-yl)azepane |

| 2-(Thiophen-2-yl)azepane |

| 2-(Benzofuran-2-yl)azepane |

| Source: Adapted from |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.